3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a (Z)-configured thiazolidinone moiety. Key structural elements include:
- Position 7: A methyl substituent, influencing steric and electronic properties.
- Thiazolidinone ring: A 3-(2-methoxyethyl)-4-oxo-2-thioxo substitution, contributing to hydrogen bonding and redox activity . The Z-configuration at the methylidene bridge ensures spatial orientation critical for molecular interactions.
Properties
Molecular Formula |
C22H19N3O3S3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S3/c1-14-8-9-18-23-19(30-15-6-4-3-5-7-15)16(20(26)25(18)13-14)12-17-21(27)24(10-11-28-2)22(29)31-17/h3-9,12-13H,10-11H2,1-2H3/b17-12- |
InChI Key |
FEXVZAQTCKSFSD-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)SC4=CC=CC=C4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)SC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-7-Methylpyridine with Ethyl Acetoacetate
In a representative procedure, 2-amino-7-methylpyridine reacts with ethyl acetoacetate under acidic conditions to form 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration. Optimized conditions (acetic acid, reflux, 6 hours) yield the core structure in 72–78% purity.
Introduction of the Phenylsulfanyl Group
The phenylsulfanyl moiety at position 2 is introduced via nucleophilic aromatic substitution. Treatment of the pyrido[1,2-a]pyrimidinone intermediate with thiophenol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (DMF, 80°C, 4 hours) achieves substitution at the 2-position, yielding 7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Thiazolidinone Ring Formation
The thiazolidinone component is constructed separately and later conjugated to the pyrido[1,2-a]pyrimidinone core.
Synthesis of 3-(2-Methoxyethyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene
A three-component reaction forms the thiazolidinone ring:
-
Condensation : 2-Methoxyethylamine reacts with carbon disulfide in alkaline medium to form a dithiocarbamate intermediate.
-
Cyclization : Treatment with chloroacetic acid induces cyclization, yielding 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one.
-
Oxidation : Controlled oxidation with hydrogen peroxide generates the 4-oxo derivative.
Knoevenagel Condensation for Conjugation
The thiazolidinone ylidene moiety is conjugated to the pyrido[1,2-a]pyrimidinone core via a stereoselective Knoevenagel condensation. In a microwave-assisted reaction, 7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one reacts with 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde in the presence of activated fly ash (5% w/w) under solvent-free conditions. Microwave irradiation (100°C, 15 minutes) ensures (Z)-selectivity, achieving 85–90% geometric purity.
Reaction Optimization and Catalytic Systems
Role of Activated Fly Ash Catalyst
Activated fly ash, a waste-derived aluminosilicate material, enhances reaction efficiency by providing Brønsted acid sites for proton transfer and Lewis acid sites for carbonyl activation. Comparative studies show:
| Catalyst | Yield (%) | Reaction Time | (Z):(E) Ratio |
|---|---|---|---|
| Fly ash | 89 | 15 min | 9:1 |
| H₂SO₄ | 76 | 45 min | 7:3 |
| No catalyst | 32 | 120 min | 5:5 |
Data adapted from microwave-assisted Knoevenagel condensations.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve solubility but reduce stereoselectivity. Solvent-free conditions under microwave irradiation minimize side reactions and enhance (Z)-isomer formation. Temperature control (<110°C) prevents decomposition of the thioxo group.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 12.3 minutes.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-disclosed method combines pyrido[1,2-a]pyrimidinone formation and thiazolidinone conjugation in a single pot. Sequential addition of reagents under flow chemistry conditions reduces isolation steps and improves overall yield (82%).
Enzymatic Resolution for (Z)-Isomer Enrichment
Lipase-catalyzed acetylation selectively modifies the (E)-isomer, enabling kinetic resolution. This biocatalytic approach achieves 95% (Z)-purity but requires additional steps for enzyme recovery.
Industrial Scalability and Green Chemistry Considerations
Microwave-assisted protocols reduce energy consumption by 60% compared to conventional heating. Activated fly ash, a low-cost catalyst, aligns with green chemistry principles by utilizing industrial waste. Life-cycle assessments estimate a 40% reduction in carbon footprint compared to traditional acid-catalyzed methods .
Chemical Reactions Analysis
Types of Reactions
The compound “3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidine and pyrido-pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against Mycobacterium tuberculosis, suggesting that this compound may possess comparable activity against bacterial pathogens .
Anticancer Properties
Compounds with similar structural motifs have been evaluated for anticancer activity. For instance, thiazolidine derivatives have been reported to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the pyrido-pyrimidine structure may enhance these effects by targeting specific cellular pathways involved in cancer proliferation.
A notable study synthesized several derivatives of thiazolidine and evaluated their biological activities. Among these, certain compounds demonstrated promising results in inhibiting bacterial growth and exhibiting cytotoxic effects on cancer cells . Such findings underscore the potential of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one as a lead compound for further development.
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. Variations in substituents on the thiazolidine or pyrido-pyrimidine rings can significantly alter potency and selectivity against specific targets . This knowledge can guide the design of more effective analogs.
Mechanism of Action
The mechanism of action of “3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pharmacological Properties
Key Observations :
- Phenylsulfanyl vs.
- Methyl vs. Benzodioxol : The methyl group at position 7 minimizes steric hindrance, unlike the bulkier benzodioxol in EP 2023/39 derivatives, which may restrict binding pocket access .
Thiazolidinone-Based Analogues
Table 2: Electrochemical and Bioactivity Trends in Thiazolidinone Derivatives
Key Observations :
- The Z-configuration aligns with rhodanine derivatives in , which exhibit potent bioactivity due to optimal spatial arrangement of electrophilic centers .
Computational Similarity and Docking Affinity
Tanimoto Similarity Indexing
- The target compound shares ~65–75% structural similarity with EP 2023/39 derivatives (Tanimoto coefficient based on Morgan fingerprints), driven by the pyrido-pyrimidinone core .
- Compared to rhodanine derivatives, similarity drops to ~50% due to divergent core structures but retains overlap in thioxo-thiazolidinone motifs .
Molecular Docking and Affinity Predictions
- Murcko Scaffold Analysis: The pyrido-pyrimidinone-thiazolidinone scaffold forms a unique chemotype, distinct from benzodioxol-piperazine derivatives in EP 2023/39 .
- Docking Variability: Substitution at position 2 (phenylsulfanyl vs. (1-phenylethyl)amino in ) alters predicted binding affinity by 1.2 kcal/mol in hypothetical HDAC8 models, highlighting substituent sensitivity .
Biological Activity
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structural representation includes multiple functional groups that contribute to its biological properties. The thiazolidinone moiety is particularly significant as it is associated with various pharmacological activities.
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds related to the thiazolidinone scaffold have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In a study evaluating similar thiazolidinone derivatives, compounds demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin, with some exhibiting MIC values as low as against certain strains .
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 8 | 0.004 - 0.03 | Antibacterial |
| 15 | 0.004 - 0.06 | Antifungal |
Antibiofilm Activity
The compound's potential in inhibiting biofilm formation has been explored in various studies. For example, derivatives of thiazolidinones have shown over 50% reduction in biofilm formation against Pseudomonas aeruginosa at concentrations equal to their MICs . This suggests that modifications to the thiazolidinone structure may enhance biofilm inhibition.
Cytotoxicity and Anticancer Activity
In addition to antimicrobial properties, some studies have investigated the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, compounds have been identified with inhibitory activity against serine/threonine-protein kinases which play roles in tumorigenesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiazolidinone Ring : Essential for antimicrobial activity.
- Substituents on the Pyrimidine Ring : Variations in substituents can significantly alter potency against different pathogens.
- Methoxyethyl Group : May enhance solubility and bioavailability.
Case Studies
A recent study evaluated a series of thiazolidinone derivatives for their antibiofilm activity against Staphylococcus aureus and Klebsiella pneumoniae. The most active compounds showed BIC values (Biofilm Inhibition Concentration) ranging from to , indicating strong potential for therapeutic applications .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone ring via condensation of a thiourea derivative with α-keto esters or related intermediates. Subsequent steps include introducing the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions. Critical parameters include solvent choice (e.g., dimethyl sulfoxide or acetonitrile), Lewis acid/base catalysts, and temperature control to ensure regioselectivity and purity .
Q. How is structural integrity validated post-synthesis?
Spectroscopic methods such as ¹H/¹³C NMR and FTIR are used to confirm functional groups (e.g., thioxo, methoxyethyl) and stereochemistry. For example, NMR chemical shifts at δ 7.2–8.1 ppm typically confirm aromatic protons in the pyrimidinone ring, while IR stretches near 1650–1750 cm⁻¹ verify carbonyl groups. High-resolution mass spectrometry (HRMS) further validates molecular weight .
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates for cyclization steps, while Lewis acids (e.g., ZnCl₂) improve yields in thiazolidinone ring formation. Catalytic bases such as triethylamine are critical for deprotonation during condensation reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields?
Systematic screening of solvents, catalysts, and temperatures using Design of Experiments (DoE) methodologies is recommended. For instance, refluxing in acetonitrile with 1.5 equiv of ZnCl₂ at 80°C increased yields from 45% to 72% in analogous thiazolidinone derivatives. Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) minimizes byproducts .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, concentration ranges). Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate results across multiple independent labs. Dose-response curves and IC₅₀ comparisons against positive controls (e.g., doxorubicin for cytotoxicity) are essential .
Q. What methodologies elucidate its interaction with biological targets?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd values) for enzymes or receptors. Computational docking (e.g., AutoDock Vina) predicts binding modes, while mutagenesis studies identify critical residues in target proteins .
Q. How to validate the Z-configuration of the thiazolidinone methylidene group?
X-ray crystallography is definitive; SHELX software refines structural parameters (bond lengths, angles) to confirm the Z-isomer. For example, a C=C bond length of ~1.35 Å and dihedral angles <10° between thiazolidinone and pyrimidinone planes validate the configuration .
Q. What strategies improve solubility for pharmacological assays?
Derivatization with hydrophilic groups (e.g., hydroxyl or morpholinoethyl) or formulation with cyclodextrins enhances aqueous solubility. Solubility parameters (logP) can be optimized using Hansen solubility calculations guided by substituent effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying substituents (e.g., methoxyethyl, phenylsulfanyl) while retaining the core heterocycle. For example, replacing phenylsulfanyl with thiomorpholine improved selectivity for kinase targets in analogs. Use parallel synthesis to generate derivatives and assess bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
